

A Comparative Guide to Replicating the Cardioprotective Effects of (Z)-ONO 1301

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Compound of Interest				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key findings related to the cardioprotective effects of the synthetic prostacyclin agonist **(Z)-ONO 1301** and its alternatives. The information is intended to assist researchers in replicating and building upon these findings by providing detailed experimental data, protocols, and mechanistic insights.

Overview of (Z)-ONO 1301's Cardioprotective Effects

(Z)-ONO 1301 is a multi-faceted compound that exerts its cardioprotective effects primarily through two mechanisms: prostacyclin IP receptor agonism and thromboxane A2 synthase inhibition. This dual action leads to the upregulation of crucial endogenous cytoprotective factors, including Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF). These factors collectively contribute to enhanced blood vessel formation (neovascularization), a reduction in cardiac tissue scarring (fibrosis), and overall improvement in heart function. A significant advancement in its application is the development of a slow-release formulation, ONO-1301SR (also known as YS-1402 in clinical trials), designed for sustained local delivery to the heart muscle.

Comparative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of **(Z)-ONO 1301** in established animal models of cardiac disease.



Table 1: (Z)-ONO 1301 in a Rat Model of Myocardial

Ischemia/Reperfusion Injury

Parameter	Control Group	(Z)-ONO 1301SR Group	Reference
Infarct Size (% of Area at Risk)	55 ± 11	33 ± 15	[1]
Fibrosis Area (%)	33.5 ± 5.9	22.3 ± 6.2	
Capillary Density (capillaries/mm²)	Significantly lower than treated	Significantly increased	
Left Ventricular Ejection Fraction (%)	Significantly lower than treated	Significantly improved	•

Table 2: (Z)-ONO 1301 in a Hamster Model of Dilated

Cardiomyopathy

Parameter	Vehicle Group	(Z)-ONO 1301- PLGA Group	Reference
Left Ventricular Fractional Shortening (%)	19 ± 2	25 ± 4	[2]
Cardiac Fibrosis (%)	Significantly higher than treated	Significantly reduced	[2]
Capillary Density	Markedly reduced	Significantly increased	[2]
Survival	Lower than treated	Prolonged	[3]

Comparison with Alternative Cardioprotective Strategies

The therapeutic goals of **(Z)-ONO 1301**, namely promoting angiogenesis and tissue repair, are shared by other emerging therapies. This section provides a comparative overview of these alternatives.



Table 3: Performance of Alternative Therapies in Preclinical and Clinical Settings



Therapeutic Strategy	Mechanism of Action	Key Preclinical Findings	Key Clinical Trial Findings (if applicable)
Other Prostacyclin Analogs (e.g., Beraprost, lloprost)	Primarily prostacyclin receptor agonists, leading to vasodilation and anti-platelet effects.[4][5][6][7][8][9] [10][11][12][13][14][15]	Improved hemodynamics and right ventricular function in models of pulmonary hypertension.[5][8][16]	Beraprost showed improved exercise capacity in patients with left heart failure and pulmonary hypertension.[4][7] Iloprost demonstrated acute improvements in hemodynamics in pulmonary hypertension.[10][16]
Hepatocyte Growth Factor (HGF) Gene Therapy	Delivery of the HGF gene to promote angiogenesis, inhibit apoptosis, and reduce fibrosis.[17]	Improved cardiac function and reduced infarct size in animal models of myocardial infarction.	Phase I/IIa trials have demonstrated safety and potential for improving limb ischemia.[18] A trial for myocardial infarction has been conducted, with results on safety and feasibility reported. [19][20]
Vascular Endothelial Growth Factor (VEGF) Gene Therapy	Delivery of the VEGF gene to stimulate the formation of new blood vessels in ischemic tissue.[21] [22][23][24][25]	Enhanced angiogenesis and improved cardiac function in various preclinical models of myocardial ischemia.	Early phase trials showed some promise in reducing angina and improving perfusion.[25] However, larger trials have yielded mixed results, with some failing to meet primary endpoints for



improving myocardial perfusion.[22]

Experimental Protocols (Z)-ONO 1301 in a Rat Model of Myocardial Ischemia/Reperfusion Injury

- Animal Model: Male Sprague Dawley or Wistar rats (250-300g).
- Anesthesia: Anesthesia is induced with 4% isoflurane and maintained with 2% isoflurane in oxygen.
- Surgical Procedure:
 - The rat is placed on a heating pad to maintain body temperature.
 - A left thoracotomy is performed to expose the heart.
 - The left anterior descending (LAD) coronary artery is ligated with a suture for a period of 30-60 minutes to induce ischemia.
 - The ligature is then released to allow for reperfusion.
- Drug Administration: A slow-release formulation of ONO-1301 (ONO-1301SR) or vehicle is administered subcutaneously or via direct myocardial injection into the border zone of the infarct at the time of reperfusion. Dosages in preclinical studies have ranged from 3 mg/kg.
 [1]
- Outcome Measures (24 hours to 4 weeks post-I/R):
 - Infarct Size: Determined by staining heart sections with triphenyltetrazolium chloride (TTC).
 - Fibrosis: Assessed by Masson's trichrome or Picrosirius red staining of histological sections.



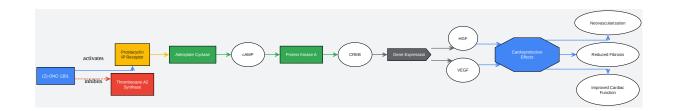
- Capillary Density: Measured by immunohistochemical staining for endothelial cell markers (e.g., CD31) in the infarct border zone.
- Cardiac Function: Evaluated by echocardiography to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).

(Z)-ONO 1301 in a Hamster Model of Dilated Cardiomyopathy

- Animal Model: δ-sarcoglycan-deficient J2N-k hamsters, an established model of dilated cardiomyopathy.[3]
- Procedure:
 - At an age when cardiomyopathy is established (e.g., 16 weeks), hamsters are anesthetized.
 - A left thoracotomy is performed.
- Drug Administration: An atelocollagen sheet immersed in a solution of ONO-1301 (e.g., 100 μg) is implanted onto the epicardial surface of the left ventricle.[3] Alternatively, a slow-releasing form of ONO-1301 in a poly-lactic-co-glycolic acid (PLGA) formulation (10 mg/kg) can be administered subcutaneously every 3 weeks.[2]
- Outcome Measures (serially over several weeks):
 - Cardiac Function: Assessed by serial echocardiography to monitor left ventricular dimensions and ejection fraction. [26]
 - Histology: Hearts are harvested at the end of the study to analyze fibrosis (Masson's trichrome) and capillary density (CD31 staining).
 - Survival Analysis: The lifespan of the treated and control groups is monitored.

Mandatory Visualizations Signaling Pathway of (Z)-ONO 1301



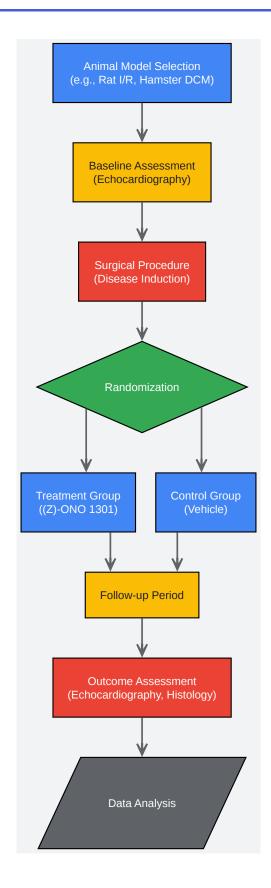


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Caption: Signaling pathway of (Z)-ONO 1301's cardioprotective effects.

Experimental Workflow for Preclinical Evaluation





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Caption: General experimental workflow for preclinical studies.



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